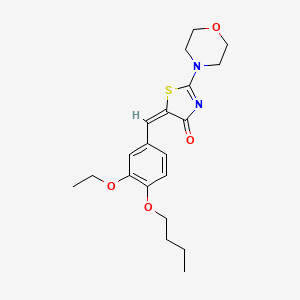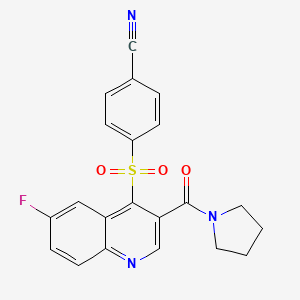
4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a complex organic compound that features a quinoline core substituted with a fluorine atom, a pyrrolidine-1-carbonyl group, and a sulfonyl benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoline nitrogen using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Benzonitrile Introduction: The final step involves the nucleophilic substitution of a suitable benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems would be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and nitrile groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The fluorine atom and sulfonyl group are known to enhance binding affinity and specificity towards biological targets.
Medicine
In medicine, 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is investigated for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonyl group increases its electrophilicity, facilitating interactions with nucleophilic sites on proteins. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6-Chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- 4-((6-Bromo-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- 4-((6-Methyl-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
Uniqueness
Compared to its analogs, 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and binding affinity. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making this compound particularly effective in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
4-[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-5-8-19-17(11-15)20(18(13-24-19)21(26)25-9-1-2-10-25)29(27,28)16-6-3-14(12-23)4-7-16/h3-8,11,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMHLFHBUSOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
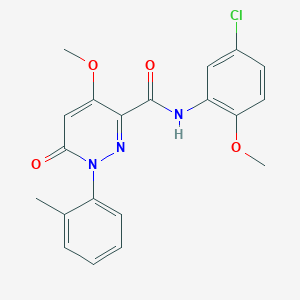
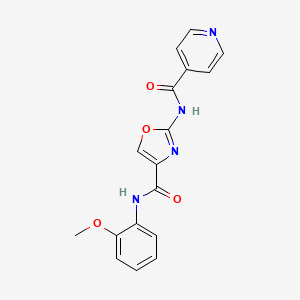
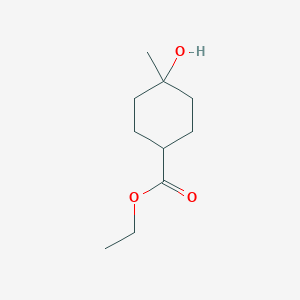
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)
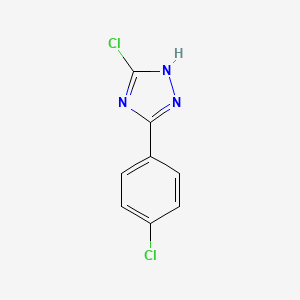
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
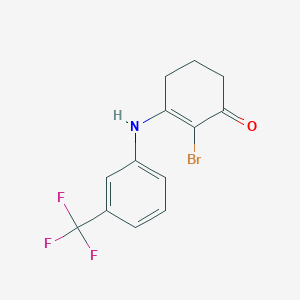
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)

